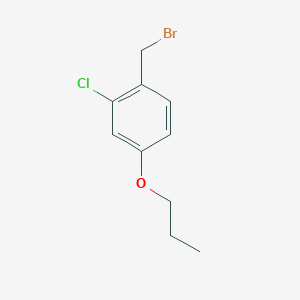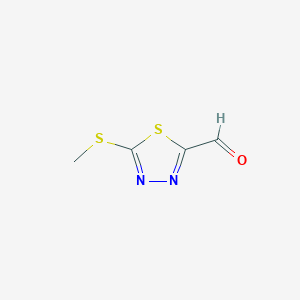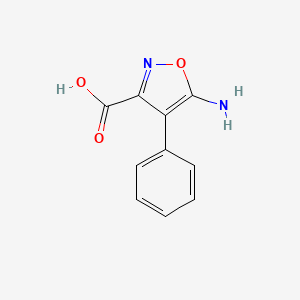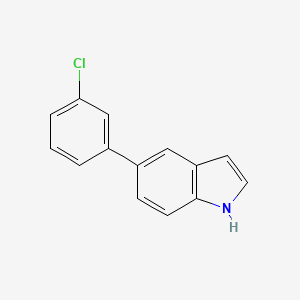
1-(bromomethyl)-2-chloro-4-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(bromomethyl)-2-chloro-4-propoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with bromomethyl, chloro, and propoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-2-chloro-4-propoxybenzene typically involves multiple steps. One common method starts with the bromination of a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The chloro and propoxy groups can be introduced through subsequent substitution reactions using appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(bromomethyl)-2-chloro-4-propoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions or amines.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as bromination or nitration.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or amines, typically under reflux conditions.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like ferric bromide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of phenols or amines depending on the nucleophile used.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
1-(bromomethyl)-2-chloro-4-propoxybenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(bromomethyl)-2-chloro-4-propoxybenzene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The chloro and propoxy groups can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (bromomethyl)-: Similar structure but lacks the chloro and propoxy groups.
Benzene, 1-bromo-3-methyl-: Contains a methyl group instead of the propoxy group.
Benzene, 1-(bromomethyl)-2-methyl-: Contains a methyl group instead of the chloro group.
Uniqueness
1-(bromomethyl)-2-chloro-4-propoxybenzene is unique due to the combination of bromomethyl, chloro, and propoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H12BrClO |
|---|---|
Poids moléculaire |
263.56 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-chloro-4-propoxybenzene |
InChI |
InChI=1S/C10H12BrClO/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6H,2,5,7H2,1H3 |
Clé InChI |
BPUHLJUYCATNPW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC(=C(C=C1)CBr)Cl |
SMILES canonique |
CCCOC1=CC(=C(C=C1)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B1646439.png)









